(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine
Description
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)methyl]-1-(4-methylphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-13-4-6-14(7-5-13)11-18-12-15-8-9-16(19-2)17(10-15)20-3/h4-10,18H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODTQDKLLCBJJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNCC2=CC(=C(C=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40356755 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
418785-77-0 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-N-[(4-methylphenyl)methyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40356755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine typically involves the reaction of 3,4-dimethoxybenzyl chloride with 4-methylbenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding quinones.
Reduction: The benzylamine moiety can be reduced to form the corresponding amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) are commonly used for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dimethoxybenzyl)(4-methylbenzyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and methyl groups can influence the compound’s binding affinity and specificity, affecting its biological activity. The pathways involved may include signal transduction mechanisms and metabolic processes.
Comparison with Similar Compounds
Structural and Electronic Effects
- Substituent Influence: Methoxy Groups: The 3,4-dimethoxy substitution (common in cholinesterase inhibitors ) enhances electron-donating effects, increasing lipophilicity and membrane permeability. However, excessive methoxy groups (e.g., 2,3,4-trimethoxy in ) may reduce aqueous solubility. Methyl vs. Bulky Groups: The 4-methyl group in the target compound offers moderate steric hindrance compared to bromine (in ) or pyridinyl groups (in ), balancing receptor accessibility and metabolic stability.
Pharmacological Potential
- Enzyme Inhibition : The 3,4-dimethoxybenzyl moiety is critical in compounds like N4-(3,4-dimethoxybenzyl)quinazoline-2,4-diamine , which inhibits acetylcholinesterase (AChE) with IC50 values of ~2 µM . The target compound’s methylbenzyl group may optimize steric fit in hydrophobic enzyme pockets.
- Protective Groups : Bis(2,4-dimethoxybenzyl)amine demonstrates utility in protecting sulfonamides during synthesis, suggesting analogous applications for the target compound.
Biological Activity
(3,4-Dimethoxybenzyl)(4-methylbenzyl)amine is a compound that has garnered interest in pharmacological research due to its unique structural features and potential biological activities. This compound consists of an amine group flanked by two aromatic rings, one of which contains methoxy substituents. Its molecular formula is C17H22BrNO2, with a molecular weight of approximately 352.27 g/mol. The hydrobromide salt form enhances its solubility, making it suitable for various biological applications.
Chemical Structure and Properties
The compound's structure can be depicted as follows:
- Molecular Formula : C17H22BrNO2
- Molecular Weight : 352.27 g/mol
The presence of methoxy groups at the 3 and 4 positions of one aromatic ring contributes to its electron-donating properties, which may influence its biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Interaction with Receptors : The amine group allows for interactions with various receptors, potentially modulating their activity.
- Influence on Enzyme Activity : Similar compounds have been shown to affect enzyme mechanisms, which could be relevant for therapeutic applications.
Biological Evaluations
Preliminary studies suggest that this compound exhibits promising biological activities:
-
Pharmacological Potential :
- Compounds with similar structures have demonstrated potential as anti-inflammatory agents and in neuroprotection.
- The unique combination of methoxy groups may enhance its interaction with biological targets.
- Toxicity Assessments :
Comparative Analysis
A comparison with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (3,4-Dimethoxybenzyl)methylamine | Contains a single methyl group | Simpler structure; less sterically hindered |
| (4-Methoxybenzyl)(3-methylbenzyl)amine | Different substitution patterns | Variation in methoxy positioning affects reactivity |
| (3,4-Dimethoxybenzyl)(2-methoxybenzyl)amine | Additional methoxy group at position 2 | Increased polarity; potential for different biological activity |
This table illustrates how this compound's structure may influence its distinct chemical properties and potential applications compared to similar compounds.
Case Studies and Research Findings
Recent research has focused on the synthesis and evaluation of compounds related to the benzyl amine class. For instance, studies on larvicidal activity against Aedes aegypti have identified structural motifs that enhance insecticidal properties. Although not directly tested on this compound, these findings emphasize the importance of structural features in determining biological efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
